4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile is an organic compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the methoxyphenoxy and morpholinyl groups through nucleophilic substitution reactions. The dicarbonitrile groups can be introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Lacks the morpholinyl group.
5-(Morpholin-4-yl)benzene-1,2-dicarbonitrile: Lacks the methoxyphenoxy group.
4-(2-Hydroxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both methoxyphenoxy and morpholinyl groups in 4-(2-Methoxyphenoxy)-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile makes it unique, providing a combination of electronic and steric effects that can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-23-17-4-2-3-5-18(17)25-19-11-15(13-21)14(12-20)10-16(19)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
DPGDDKXSPJXERE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)N3CCOCC3 |
Origin of Product |
United States |
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